(2-Bromophenyl)(3-fluorophenyl)methanol
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Overview
Description
(2-Bromophenyl)(3-fluorophenyl)methanol is an organic compound with the molecular formula C13H10BrFO It is a derivative of methanol where the hydrogen atoms are substituted by bromine and fluorine atoms on phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-fluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-fluorobenzylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-bromobenzaldehyde and 3-fluorobenzaldehyde.
Reduction: Formation of 2-bromophenylmethanol and 3-fluorophenylmethanol.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)(3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)methanol
- (3-Fluorophenyl)methanol
- (2-Bromophenyl)(4-fluorophenyl)methanol
Uniqueness
(2-Bromophenyl)(3-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on different phenyl rings, which imparts distinct chemical and physical properties. This dual substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOLIQBFMNUMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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